molecular formula C9H11N5 B1420356 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline CAS No. 1156901-68-6

2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline

Cat. No.: B1420356
CAS No.: 1156901-68-6
M. Wt: 189.22 g/mol
InChI Key: RKDBAIPIRPUNSD-UHFFFAOYSA-N
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Description

2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline is a chemical compound that belongs to the class of tetrazoles, which are known for their diverse applications in various fields such as pharmaceuticals, agriculture, and materials science. This compound features a tetrazole ring attached to an aniline moiety, making it a unique structure with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline typically involves the cycloaddition reaction of azides with nitriles. One common method includes the reaction of 5-ethyl-1H-tetrazole with aniline under specific conditions to form the desired product. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar cycloaddition reactions, but with optimized conditions for scalability. This includes the use of continuous flow reactors and automated systems to maintain consistent quality and efficiency .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction could produce amines or other reduced forms .

Scientific Research Applications

2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline involves its interaction with specific molecular targets. The tetrazole ring can participate in hydrogen bonding and other interactions with biological molecules, influencing various biochemical pathways. The aniline moiety may also contribute to its activity by interacting with enzymes or receptors .

Comparison with Similar Compounds

  • 5-phenyl-1H-tetrazole
  • 2-(4-methyl-1H-tetrazol-1-yl)aniline
  • 1-methyl-1H-tetrazole-5-amine

Comparison: Compared to these similar compounds, 2-(5-ethyl-1H-1,2,3,4-tetrazol-1-yl)aniline is unique due to the presence of the ethyl group on the tetrazole ring and the aniline moiety. This structural difference can influence its reactivity and applications, making it a valuable compound for specific research and industrial purposes .

Properties

IUPAC Name

2-(5-ethyltetrazol-1-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N5/c1-2-9-11-12-13-14(9)8-6-4-3-5-7(8)10/h3-6H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKDBAIPIRPUNSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=NN1C2=CC=CC=C2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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